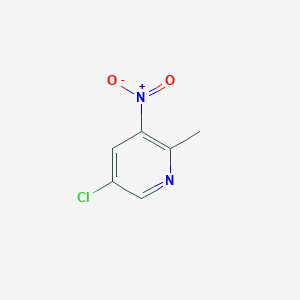

5-Chloro-2-methyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJGWUTXWBGOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631009 | |

| Record name | 5-Chloro-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-93-5 | |

| Record name | 5-Chloro-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of 5-Chloro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the structural properties, including the IUPAC name, physicochemical characteristics, and spectroscopic data of the chemical compound 5-Chloro-2-methyl-3-nitropyridine. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Compound Identification and IUPAC Nomenclature

The compound with the CAS number 1211533-93-5 is identified as this compound.[1][2] Its structure consists of a pyridine ring substituted with a chloro group at the 5th position, a methyl group at the 2nd position, and a nitro group at the 3rd position.

IUPAC Name: this compound[2]

References

5-Chloro-2-methyl-3-nitropyridine CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methyl-3-nitropyridine (CAS Number: 1211533-93-5), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates available information and presents a logical framework for its synthesis, potential reactivity, and applications based on the chemistry of related nitropyridine compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Substituted nitropyridines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide range of functional molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of a nitro group, a halogen, and a methyl group on the pyridine ring of this compound imparts a unique chemical reactivity, making it a potentially valuable intermediate for the synthesis of more complex molecular architectures. This guide summarizes the known properties of this compound and explores its synthetic and application potential.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1211533-93-5 | [1] |

| Molecular Formula | C6H5ClN2O2 | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Not specified (Isomers are typically beige to yellow solids) | [2] |

| Melting Point | Data not available for this isomer. (Isomer 2-Chloro-5-methyl-3-nitropyridine: 50-51 °C) | [2] |

| Boiling Point | Data not available for this isomer. (Isomer 2-Chloro-5-methyl-3-nitropyridine: 290.8°C at 760 mmHg) | [2] |

| Density | Data not available for this isomer. (Isomer 2-Chloro-5-methyl-3-nitropyridine: 1.4±0.1 g/cm3 ) | [2] |

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not extensively documented. However, based on the known synthesis of related 2-methyl-3-nitropyridine derivatives, a plausible synthetic route can be proposed. The general strategy involves the substitution of a suitable leaving group on a 2-methyl-3-nitropyridine precursor or the construction of the substituted pyridine ring.

A common approach to similar structures involves the chlorination of a corresponding hydroxypyridine. For instance, the synthesis of 2-Chloro-5-methyl-3-nitropyridine has been reported via the reaction of 2-hydroxy-5-methyl-3-nitropyridine with a chlorinating agent like phosphorus oxychloride (POCl3).[2]

Proposed Experimental Protocol: Synthesis of this compound

This is a proposed protocol based on the synthesis of related compounds and should be optimized and validated experimentally.

Reaction: Chlorination of 2-methyl-3-nitro-5-hydroxypyridine.

Reagents and Materials:

-

2-methyl-3-nitro-5-hydroxypyridine

-

Phosphorus oxychloride (POCl3)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)

-

Ice water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-methyl-3-nitro-5-hydroxypyridine.

-

Carefully add an excess of phosphorus oxychloride. A catalytic amount of anhydrous DMF may be added.

-

Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture into ice water with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

The utility of this compound as a building block in drug discovery stems from the reactivity of its functional groups. The electron-withdrawing nitro group activates the pyridine ring, particularly the chloro substituent, for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alcohols, to generate a library of derivatives.

The nitro group itself can be readily reduced to an amino group, which can then be further functionalized. The methyl group can also potentially undergo reactions, such as oxidation or condensation. This multi-faceted reactivity makes this scaffold attractive for generating molecules with diverse biological activities.

Nitropyridine derivatives have been investigated for a range of therapeutic applications, including as inhibitors of various kinases and other enzymes.[3] For example, derivatives of 2-chloro-3-nitropyridine have been used in the synthesis of potential urease inhibitors.[3] Furthermore, the pyridine moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.

Caption: Key reaction pathways for the functionalization of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available.[1] However, related chloronitropyridine compounds are generally considered hazardous. For instance, 2-Chloro-3-methyl-5-nitropyridine is classified as toxic if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[4] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential for application in synthetic and medicinal chemistry. While there is a notable lack of detailed experimental data and published applications for this specific isomer, its chemical structure suggests a rich reactivity that can be exploited for the generation of diverse molecular entities. This guide provides a foundational understanding of this compound based on available data and the known chemistry of its structural analogs. Further research is warranted to fully elucidate the properties, synthesis, and utility of this compound in drug discovery and other scientific endeavors.

References

Physical and chemical properties of 5-Chloro-2-methyl-3-nitropyridine.

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chloro-2-methyl-3-nitropyridine

Disclaimer: Publicly available experimental data for the physical and chemical properties of this compound (CAS No. 1211533-93-5) is limited. The Safety Data Sheet for this compound indicates that data for many physical properties is not available.[1] This guide provides available information on the target compound and supplements it with data from its well-characterized isomer, 2-Chloro-5-methyl-3-nitropyridine (CAS No. 23056-40-8), for illustrative purposes. Properties of isomers can differ significantly, and any data presented for the isomer should be interpreted with caution.

Introduction

This compound is a substituted pyridine derivative containing chloro, methyl, and nitro functional groups. Such compounds are of significant interest to researchers in medicinal chemistry and materials science as versatile intermediates for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block. This guide summarizes the known physical and chemical properties of this compound and its close isomers, provides exemplary experimental protocols, and illustrates key chemical principles.

Physical Properties

Detailed experimental physical property data for this compound is largely unavailable in public literature and databases.[1] For the purpose of providing a reference point, the physical properties of the related isomer, 2-Chloro-5-methyl-3-nitropyridine, are summarized in the table below.

Table 1: Physical Properties of 2-Chloro-5-methyl-3-nitropyridine (Isomer of the Target Compound)

| Property | Value | Source(s) |

| CAS Number | 23056-40-8 | |

| Molecular Formula | C₆H₅ClN₂O₂ | |

| Molecular Weight | 172.57 g/mol | |

| Appearance | Beige powder or white to orange to green powder/crystal | [2] |

| Melting Point | 45-51 °C | [2] |

| Boiling Point | 290.8 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 129.7 ± 25.9 °C | [2] |

| Vapor Pressure | 0.00353 mmHg at 25°C | [2] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups on the pyridine ring. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring activates the chlorine atom for displacement by nucleophiles. This is a cornerstone of the chemistry of chloronitropyridines. The rate and feasibility of this substitution are highly dependent on the relative positions of the nitro group and the leaving group. While specific kinetic data for this compound is not available, studies on other chloronitropyridine isomers have shown that the substitution proceeds efficiently when the leaving group is ortho or para to the nitro group, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing access to aminopyridine derivatives. These are valuable precursors for the synthesis of a wide range of biologically active molecules.[3] Common reducing agents for this transformation include:

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

-

Metals in acidic media (e.g., Fe/HCl, Sn/HCl)

-

Sodium dithionite (Na₂S₂O₄)

The choice of reducing agent can be critical to avoid the reduction of other functional groups.

Other Reactions

The methyl group on the pyridine ring can also undergo reactions such as oxidation to a carboxylic acid under strong oxidizing conditions.[3]

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound was not found in the searched literature, a representative procedure for the synthesis of its isomer, 2-Chloro-5-methyl-3-nitropyridine, is detailed below. This provides insight into the general synthetic strategies for this class of compounds.

Exemplary Protocol: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

This synthesis involves the chlorination of 2-hydroxy-5-methyl-3-nitropyridine.

Materials and Reagents:

-

2-hydroxy-5-methyl-3-nitropyridine

-

Phosphoryl chloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of 2-hydroxy-5-methyl-3-nitropyridine (5.00 g, 0.032 mol) in N,N-dimethylformamide (30 mL) is cooled to 0 °C in an ice bath.[2]

-

Phosphoryl chloride (7.4 g, 0.049 mol) is added to the cooled solution.[2]

-

The reaction mixture is allowed to slowly warm to room temperature and is then heated at 80 °C for 4 hours.[2]

-

After cooling to room temperature, the reaction is quenched by carefully pouring it into ice water.[2]

-

The aqueous mixture is extracted with ethyl acetate (3 x 50 mL).[2]

-

The combined organic extracts are washed with water and then with a brine solution.[2]

-

The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude product.[2]

-

The crude product is purified by column chromatography on silica gel to afford 2-Chloro-5-methyl-3-nitropyridine as a pale yellow solid.[2]

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a potentially useful chemical intermediate, though detailed information on its physical properties is currently lacking in the public domain. Its chemical behavior is expected to be governed by the principles of nucleophilic aromatic substitution and nitro group reduction, similar to other chloronitropyridine derivatives. The data and protocols provided for its isomer, 2-Chloro-5-methyl-3-nitropyridine, offer a valuable, albeit indirect, reference for researchers working with this class of compounds. Further experimental investigation is required to fully characterize the properties of this compound.

References

A Technical Guide to the Core Reactivity of 5-Chloro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the interplay of the electron-deficient pyridine ring, a potent electron-withdrawing nitro group, a displaceable chloro substituent, and a weakly electron-donating methyl group. This guide provides an in-depth analysis of its primary reactivity characteristics, focusing on nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data for structurally related isomers, and mechanistic diagrams are presented to facilitate its application in complex synthetic endeavors.

Core Reactivity Principles

The reactivity of the this compound ring is dictated by the electronic contributions of its substituents. The pyridine nitrogen and the nitro group at the 3-position strongly withdraw electron density, making the ring highly electrophilic. The chloro group at the 5-position serves as a competent leaving group, while the methyl group at the 2-position has a modest electron-donating effect.

This electronic arrangement primes the molecule for several key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is highly susceptible to attack by nucleophiles, primarily targeting the displacement of the chloride at the C5 position.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a key vector for further functionalization and modulation of the electronic properties of the ring.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Nucleophilic Aromatic Substitution (SNAr)

The most prevalent reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) of the C5-chloro substituent. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

Mechanistic Pathway

The SNAr mechanism involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity.[1]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Reactivity Analysis (Comparative)

| Substrate | Position of Cl | Position of NO₂ | Relationship | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |

| 4-Chloro-3-nitropyridine | 4 | 3 | para to N, ortho to NO₂ | 1.80 x 10⁻² | Very High |

| 2-Chloro-3-nitropyridine | 2 | 3 | ortho to NO₂ | 1.17 x 10⁻³ | High |

| 5-Chloro-2-nitropyridine | 5 | 2 | meta to NO₂ | 1.52 x 10⁻⁴ | Moderate |

| 2-Chloro-5-nitropyridine | 2 | 5 | para to NO₂ | 7.30 x 10⁻⁵ | Moderate |

| 3-Chloro-2-nitropyridine | 3 | 2 | meta to N, ortho to NO₂ | Very Low | Very Low |

Data sourced from reactions with piperidine in ethanol.[2]

Based on these trends, the reactivity of This compound is predicted to be moderate. The nitro group at C3 provides activation, but the lack of a direct ortho or para relationship to the C5 chloro leaving group makes it less reactive than isomers like 4-chloro-3-nitropyridine.

Experimental Protocol: SNAr with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.1 equiv)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.2 - 2.0 equiv)

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

-

Dissolve the starting material in the chosen anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M).

-

Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of the base (e.g., TEA, 1.2 equiv).[3]

-

Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-100 °C) and maintain for 2-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure product.[3]

Reduction of the Nitro Group

The nitro group at the C3 position can be chemoselectively reduced to a primary amine, a crucial transformation for introducing diversity and creating key building blocks for pharmaceuticals. Given the presence of a chloro-substituent, methods that avoid hydrodehalogenation are preferred.

Logical Workflow for Method Selection

Choosing the correct reduction method is critical to preserve the halogen substituent.

Caption: Decision workflow for selecting a nitro group reduction method.

Recommended Reduction Methods

| Reducing System | Reagent(s) | Solvent | Temp (°C) | Typical Time (h) | Notes |

| Metal/Acid Reduction | Iron powder, NH₄Cl or Acetic Acid | Ethanol/Water | 80-100 | 1-4 | Cost-effective and reliable; generally avoids dehalogenation.[4] |

| Metal Salt Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate | 25-78 | 1-3 | Mild conditions, compatible with many functional groups.[4] |

| Catalytic Hydrogenation | Raney® Nickel, H₂ gas | Methanol or Ethanol | 25-60 | 2-8 | Preferred over Pd/C for preserving chloro and bromo groups.[4] |

Experimental Protocol: Reduction with Iron

This protocol provides a classic and reliable method for the reduction of the nitro group.[4]

Materials:

-

This compound (1.0 equiv)

-

Iron powder (3-5 equiv)

-

Ammonium chloride (NH₄Cl) (catalytic to 1 equiv) or Glacial Acetic Acid

-

Ethanol/Water solvent mixture (e.g., 5:1)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

Celite®

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 equiv) and iron powder (3-5 equiv) in the ethanol/water mixture.

-

Add ammonium chloride or glacial acetic acid to the suspension.

-

Heat the reaction mixture to reflux (approx. 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC (typically 1-4 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The residue can be taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.

-

Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-chloro substituent can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful methods for this purpose.

Suzuki-Miyaura Coupling

This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[5]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This is a representative protocol for the Suzuki-Miyaura coupling of this compound.[6]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent system (e.g., 1,4-Dioxane/Water, Toluene)

-

Schlenk tube or pressure flask

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), the ligand (e.g., JohnPhos, 0.2 equiv), and the base (e.g., cesium carbonate, 3.0 equiv).[5]

-

Evacuate and backfill the tube with the inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., THF and water) via syringe.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 40-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

-

Cool the reaction mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl chloride and a primary or secondary amine.[7]

References

An In-depth Technical Guide to the Synthesis of 5-chloro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Pathway

The recommended synthesis of 5-chloro-2-methyl-3-nitropyridine commences with the commercially available starting material, 2-methylpyridine (2-picoline). The pathway involves an initial N-oxidation, followed by a regioselective nitration, and concludes with a deoxygenative chlorination. This strategy is designed to control the regiochemistry and introduce the desired functionalities in a stepwise and efficient manner.

Navigating the Landscape of 5-Chloro-2-methyl-3-nitropyridine and Its Isomers: A Technical Guide for Researchers

An in-depth analysis of 5-Chloro-2-methyl-3-nitropyridine, a pyridine derivative with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its identification, synthesis, and safety considerations, with a special focus on clarifying its distinction from commonly confused isomers.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1211533-93-5 , is a halogenated and nitrated pyridine derivative. Such compounds are of significant interest to researchers in drug discovery and materials science due to their versatile chemical reactivity, which allows for the introduction of various functional groups. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for nucleophilic substitution, making it a valuable building block in the synthesis of more complex molecules. This guide aims to provide a detailed technical overview of this compound, with a particular emphasis on its correct identification to avoid confusion with its numerous isomers.

Nomenclature and Isomerism: A Critical Clarification

One of the primary challenges researchers face when working with substituted pyridines is the high potential for isomer confusion. The similar naming conventions and molecular formulas of these isomers can lead to the procurement of incorrect reagents and flawed experimental design. It is therefore crucial to rely on the unique CAS number for unambiguous identification.

To aid researchers, the following table summarizes the key synonyms and CAS numbers for this compound and its common isomers.

| IUPAC Name | Common Synonyms | CAS Number |

| This compound | - | 1211533-93-5 |

| 2-Chloro-4-methyl-5-nitropyridine | 2-Chloro-5-nitro-4-picoline | 23056-33-9 |

| 2-Chloro-3-methyl-5-nitropyridine | 2-Chloro-5-nitro-3-picoline | 22280-56-4 |

| 6-Chloro-2-methyl-3-nitropyridine | 6-Chloro-3-nitro-2-picoline | 22280-60-0 |

| 2-Chloro-5-methyl-3-nitropyridine | 6-Chloro-5-nitro-3-picoline | 23056-40-8 |

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthesis protocols specifically for this compound (CAS 1211533-93-5) are not abundantly available in the public domain, a general understanding of its synthesis can be extrapolated from the preparation of related nitropyridine derivatives. A potential synthetic route may involve the chlorination and nitration of a suitable 2-methylpyridine precursor.

A relevant patent for the synthesis of a related compound, 5-chloro-2,3-dihydroxypyridine, utilizes 2-hydroxy-3-nitro-5-chloropyridine as a key intermediate. This suggests a possible pathway where a corresponding aminopyridine is first diazotized to a hydroxypyridine, followed by nitration. The resulting hydroxynitropyridine could then be chlorinated to yield the target compound.

Hypothetical Synthesis Workflow:

Caption: A potential synthetic pathway to this compound.

Spectroscopic Data for Compound Verification

For researchers synthesizing or acquiring this compound, spectroscopic analysis is essential for structural confirmation. Available ¹H NMR data for this compound provides key diagnostic peaks that can be used for its identification.[1]

Applications in Research and Development

While specific applications for this compound are not extensively documented in current literature, its structural motifs are present in a variety of biologically active molecules. Nitropyridine derivatives are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. They have been utilized in the development of inhibitors for various enzymes and as scaffolds for radiolabeled imaging agents.

The presence of the chloro, methyl, and nitro groups on the pyridine ring of this compound offers multiple reaction sites for further chemical modification, making it a potentially valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, related nitropyridine compounds are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Researchers should consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety and handling information. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All work with this compound should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential for broader application in scientific research. This guide has aimed to provide a foundational understanding of this compound, with a critical emphasis on the importance of accurate isomer identification through the use of CAS numbers. As research into novel pyridine derivatives continues, a clearer picture of the specific applications and biological activities of this compound is expected to emerge. Researchers are encouraged to contribute to the scientific literature with detailed synthetic protocols and application data to further the collective understanding of this and related compounds.

References

Potential Research Applications of 5-Chloro-2-methyl-3-nitropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning research applications of 5-Chloro-2-methyl-3-nitropyridine and its derivatives. This versatile scaffold has emerged as a privileged structure in medicinal chemistry and agrochemistry, demonstrating a wide spectrum of biological activities. This document outlines the synthesis, quantitative biological data, detailed experimental protocols, and relevant signaling pathways associated with these compounds, offering a comprehensive resource for researchers in the field.

Core Applications and Biological Activities

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for nucleophilic substitution, making it a versatile building block for creating diverse chemical libraries. Key research applications of its derivatives include:

-

Enzyme Inhibition: Notably as inhibitors of Janus kinase 2 (JAK2) and urease.

-

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.

-

Insecticides: Showing promise in the control of agricultural pests.

The following sections will delve into the specifics of each of these applications.

Data Presentation: Biological Activity of Nitropyridine Derivatives

The following tables summarize the quantitative data for the biological activities of various derivatives of this compound and related nitropyridines.

Table 1: Enzyme Inhibition Data

| Compound Class | Target Enzyme | Specific Derivative Example | IC50 Value | Reference |

| Pyridine carboxamides | JAK2 | Substituted 2-amino-5-methyl-3-nitropyridine derivative | 8.5–12.2 µM | [1] |

| 3-Nitropyridylpiperazines | Jack Bean Urease | N-arylacetamide derivative of 1-(3-nitropyridin-2-yl)piperazine | 2.0–2.3 μM | [1] |

| Pyridine carbothioamides | Urease | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 µM | [2] |

| 5-Nitropyridin-2-yl derivatives | Chymotrypsin | 5-(5-nitropyridin-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione | 8.67 ± 0.1 μM | [1] |

| 5-Nitropyridin-2-yl derivatives | Urease | 5-(5-nitropyridin-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione | 29.21 ± 0.98 μM | [1] |

Table 2: Antimicrobial Activity Data

| Compound Class | Target Organism | Measurement | Value | Reference |

| Hydrazone derivatives of (pyridin-2-yl)piperazine | Bacillus subtilis | MIC | 62.5 µg/mL | [1] |

| Hydrazone derivatives of (pyridin-2-yl)piperazine | Candida krusei | MIC | 62.5 µg/mL | [1] |

| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus | Inhibition Zone | Active | [3] |

| Imidazo[4,5-b]pyridine derivatives | Escherichia coli | Inhibition Zone | Resistant to some, inhibited by others | [3] |

Table 3: Insecticidal Activity Data

| Compound Class | Target Organism | Measurement | Value | Reference |

| Nitropyridine-containing insecticides | Myzus persicae | LD50 | 4–12 mg/L | [1] |

| Nitropyridine-containing insecticides | Plutella xylostella | LD50 | 4–12 mg/L | [1] |

| Nitropyridine-containing insecticides | Prodenia litura | LD50 | 4–12 mg/L | [1] |

| Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines | Aphis gossypii (nymphs and adults) | LC50 | Promising results for some derivatives | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of a JAK2 Inhibitor Precursor

This protocol is adapted from the general synthesis of potent JAK2 inhibitors derived from 2-chloro-5-methyl-3-nitropyridine[1].

Synthesis of 2-((5-chloro-2-methyl-3-nitropyridin-4-yl)amino)benzoic acid

-

Starting Materials: this compound, 2-aminobenzoic acid, and a suitable base (e.g., potassium carbonate).

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and 2-aminobenzoic acid (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (2 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of 3-4 to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash it with water, and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro JAK2 Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the inhibitory effect of compounds on JAK2 activity[5].

-

Reagents and Materials: Recombinant human JAK2 enzyme, a suitable peptide substrate, ATP, assay buffer, a luminescence-based ATP detection reagent, test compounds, and a positive control inhibitor.

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Add 1 µL of the diluted compounds, DMSO (vehicle control), and positive control to the wells of a 384-well plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the JAK2 enzyme and the peptide substrate in the assay buffer.

-

Reaction Initiation: Add the kinase reaction mixture to each well. For a "no kinase" control, add a reaction mixture without the enzyme.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

-

Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Urease Inhibition Assay

This protocol is based on the Berthelot method, which quantifies ammonia produced from urea hydrolysis[6][7].

-

Reagents and Materials: Jack bean urease, urea, phosphate buffer (pH 7.2-7.4), phenol-nitroprusside reagent, alkaline hypochlorite solution, test compounds, and a standard inhibitor (e.g., thiourea).

-

Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate buffer or solvent. Create serial dilutions of the test compounds.

-

Assay Procedure:

-

In a 96-well plate, add the test compound dilutions.

-

Add the urease enzyme solution to each well and incubate for a pre-determined time at 37 °C.

-

Initiate the reaction by adding the urea solution.

-

After a set incubation period, stop the reaction by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite solution.

-

Incubate for color development.

-

-

Measurement: Read the absorbance at a wavelength of 630 nm.

-

Calculation: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This is a standard method to assess the antimicrobial activity of compounds[3].

-

Materials: Mueller-Hinton agar plates, sterile paper discs, bacterial or fungal inoculum, test compounds, and a positive control antibiotic.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the inoculum onto the surface of the agar plates.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

-

Incubation: Incubate the plates at 37 °C for 24 hours.

-

Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Insecticidal Activity Assay against Aphis gossypii

This protocol describes a leaf-dip bioassay to evaluate the insecticidal properties of the synthesized compounds[8][9].

-

Materials: Cotton leaf discs, test compounds, a surfactant (e.g., Tween-20), a colony of Aphis gossypii, and a positive control insecticide.

-

Preparation of Test Solutions: Prepare different concentrations of the test compounds in water with a small amount of surfactant to ensure even spreading.

-

Leaf Disc Treatment: Dip cotton leaf discs into the test solutions for a few seconds and allow them to air dry.

-

Insect Exposure: Place the treated leaf discs in Petri dishes with a moist filter paper and introduce a known number of Aphis gossypii nymphs or adults.

-

Incubation: Maintain the Petri dishes under controlled conditions (temperature and light).

-

Mortality Assessment: Record the number of dead insects after 24 and 48 hours.

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways, mechanisms of action, and experimental workflows relevant to the research of this compound derivatives.

General Experimental Workflow

Caption: General workflow for the synthesis and evaluation of bioactive compounds.

JAK-STAT Signaling Pathway and Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a derivative.

Proposed Mechanism of Urease Inhibition

Caption: Urease inhibition through active site binding and metal chelation.

General Antimicrobial Mechanism of Nitroaromatics

Caption: Antimicrobial action via reductive activation of the nitro group.

Mode of Action of Neonicotinoid-like Insecticides

Caption: Disruption of insect nerve signaling by targeting nAChRs.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. asm.org [asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine Derivatives as Insecticides. Part 3. Synthesis, Crystal Structure, and Toxicological Evaluation of Some New Partially Hydrogenated Isoquinolines against Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and storage of 5-Chloro-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The information herein is intended to support laboratory personnel in maintaining a safe working environment.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties. While specific experimental data for this compound is not uniformly available across all parameters, the following table summarizes key information, with data for closely related compounds provided for context.

| Property | Value | Source/Notes |

| Chemical Name | This compound | [1] |

| CAS Number | 1211533-93-5 | [1] |

| Molecular Formula | C6H5ClN2O2 | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | Data for 2-Chloro-5-methyl-3-nitropyridine[2] |

| Melting Point | 45-50 °C | Data for 2-Chloro-5-methyl-3-nitropyridine |

| Boiling Point | No data available | |

| Solubility | Soluble in MDC, Acetone, Methanol. Insoluble in water. | Data for 5-Chloro-2-nitropyridine[3] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications. It is crucial to note that comprehensive toxicological data for this specific compound is limited. The GHS hazard statements are based on data for structurally similar compounds.

| Hazard Class | GHS Classification | Notes |

| Acute Toxicity, Oral | Category 3 (Toxic if swallowed) | Based on data for 2-Chloro-3-methyl-5-nitropyridine[4] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on data for 2-Chloro-3-methyl-5-nitropyridine[4] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Based on data for 2-Chloro-3-methyl-5-nitropyridine[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Respiratory system is the target organ. Based on data for 2-Chloro-3-methyl-5-nitropyridine.[4] |

Precautionary Statements: P261, P264, P280, P301+P310, P302+P352, P305+P351+P338

Experimental Protocols

Adherence to strict experimental protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat.

-

Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.

-

Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

-

Assess the Spill: Determine the extent of the spill and if it can be managed safely by laboratory personnel. For large spills, evacuate and contact the institution's emergency response team.

-

Don Appropriate PPE: At a minimum, wear double gloves, a lab coat, and safety goggles. A respirator may be necessary depending on the scale of the spill and the potential for airborne dust.

-

Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For solutions, create a dike around the spill using an inert absorbent material like vermiculite or sand.[5][6]

-

Absorb and Neutralize: Cover the spill with an absorbent material.[7]

-

Collect Waste: Carefully scoop the absorbed material and spilled substance into a designated, labeled hazardous waste container.[7]

-

Decontaminate the Area: Clean the spill area with soap and water.[6]

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

Handling and Storage

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[3]

-

Avoid contact with skin, eyes, and clothing.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Store locked up.[9]

Stability and Reactivity

| Parameter | Description |

| Reactivity | The nitro group in nitropyridines can be susceptible to nucleophilic substitution.[10][11] |

| Chemical Stability | Stable under recommended storage conditions.[3] |

| Conditions to Avoid | High temperatures, sources of ignition, and moisture.[3] |

| Incompatible Materials | Strong oxidizing agents.[3] |

| Hazardous Decomposition Products | Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3] |

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Halogenated organic waste should be segregated from non-halogenated waste streams.[8][12]

-

Disposal must be carried out by a licensed waste disposal company in accordance with all applicable environmental regulations.[8]

-

Do not dispose of down the drain or in general waste.[8]

Biological Signaling Pathways

The requirement to describe signaling pathways is typically relevant for pharmacologically active compounds that have undergone extensive biological testing. This compound is a chemical intermediate used in the synthesis of other molecules.[1] As such, it has not been characterized for its interaction with biological signaling pathways, and this information is not applicable in the context of its safety and handling as a laboratory reagent. The focus for this compound should remain on its chemical hazards and the appropriate safety measures to mitigate them.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 2-Chloro-5-methyl-3-nitropyridine | 23056-40-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2-Chloro-3-methyl-5-nitropyridine | C6H5ClN2O2 | CID 89648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. qmul.ac.uk [qmul.ac.uk]

- 6. acs.org [acs.org]

- 7. westlab.com [westlab.com]

- 8. sweet.ua.pt [sweet.ua.pt]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nipissingu.ca [nipissingu.ca]

Literature review on the discovery of 5-Chloro-2-methyl-3-nitropyridine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of 5-Chloro-2-methyl-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a single seminal publication detailing its initial synthesis, this document outlines a plausible and scientifically supported pathway for its preparation based on established chemical transformations of analogous pyridine derivatives.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its specific substitution pattern offers multiple reaction sites for further functionalization. This review details a likely synthetic route, compiles relevant quantitative data, and provides detailed experimental protocols for the key transformations involved in its synthesis.

Plausible Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. A likely pathway involves the synthesis of the intermediate 2-methyl-3-nitropyridine, followed by a selective chlorination at the 5-position. An alternative route, involving the nitration of a pre-chlorinated pyridine, is also considered.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound, adapted from procedures for structurally similar compounds.

Step 1: Synthesis of 2-Methyl-3-nitropyridine from 2-Chloro-3-nitropyridine

This procedure is adapted from the synthesis of related 2-methyl-3-nitropyridines.[1][2][3]

Materials:

-

2-Chloro-3-nitropyridine

-

Diethyl malonate

-

Sodium metal

-

Toluene, anhydrous

-

6N Hydrochloric acid

-

Sodium bicarbonate, saturated solution

-

Magnesium sulfate, anhydrous

-

Standard laboratory glassware and equipment for heating and extraction.

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (0.5 mol) and sodium metal (0.11 mol).

-

Heat the mixture in an oil bath to 90°C and stir for 1 hour.

-

Increase the temperature to 120°C and continue stirring for an additional 45 minutes.

-

Cool the reaction mixture to room temperature.

-

Slowly add a solution of 2-chloro-3-nitropyridine (0.1 mol) in anhydrous toluene dropwise.

-

After the addition is complete, heat the reaction mixture to 110°C for 1.5 hours.

-

Cool the mixture to room temperature and stir for 15 hours.

-

Remove the solvent under reduced pressure.

-

Add 100 mL of 6N hydrochloric acid and reflux the mixture for 3.5 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-3-nitropyridine.

-

Purify the product by column chromatography on silica gel.

Step 2: Chlorination of 2-Methyl-3-nitropyridine to yield this compound

The selective chlorination of the pyridine ring at the 5-position is a critical step. This can be challenging due to the directing effects of the existing substituents. A potential method involves electrophilic chlorination under controlled conditions.

Materials:

-

2-Methyl-3-nitropyridine

-

N-Chlorosuccinimide (NCS)

-

Sulfuric acid, concentrated

-

Standard laboratory glassware for reactions at controlled temperatures.

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-3-nitropyridine (1 eq.) in concentrated sulfuric acid at 0°C.

-

Slowly add N-Chlorosuccinimide (1.1 eq.) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a cold aqueous solution of sodium hydroxide.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound.

Quantitative Data

The following table summarizes the key quantitative data for the target compound and its crucial intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 2-Methyl-3-nitropyridine | C₆H₆N₂O₂ | 138.12 | - | - |

| This compound | C₆H₅ClN₂O₂ | 172.57 | Solid | Not Reported |

Characterization Data

Upon successful synthesis, the structure of this compound would be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include a singlet for the methyl group, and two distinct signals in the aromatic region for the pyridine ring protons.

-

¹³C NMR: The spectrum should show six distinct carbon signals corresponding to the pyridine ring and the methyl group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 172.57 g/mol , with a characteristic isotopic pattern for a chlorine-containing compound.

-

Infrared Spectroscopy: Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹) and C-Cl bond would be expected.

Conclusion

References

Preliminary Investigation of 5-Chloro-2-methyl-3-nitropyridine's Biological Activity: A Scoping Review

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the request for a comprehensive investigation into the biological activity of 5-Chloro-2-methyl-3-nitropyridine. A thorough review of publicly available scientific literature and patent databases was conducted to collate information regarding its synthesis, potential therapeutic or agrochemical applications, and mechanism of action.

The investigation reveals a significant gap in the literature concerning the direct biological activity of this compound. The compound is primarily documented as a chemical intermediate in the synthesis of more complex, biologically active molecules. Notably, it is cited in patent literature as a precursor in the development of Wild-type p53-inducible Phosphatase 1 (Wip1) inhibitors, which are under investigation as potential cancer therapeutics.

Due to the absence of specific experimental data on the herbicidal, fungicidal, insecticidal, or other biological activities of this compound, this report cannot provide quantitative data tables or detailed experimental protocols as initially intended. However, this guide summarizes the available information on its synthetic utility and the general biological context of related nitropyridine compounds.

Synthetic Utility of this compound

The primary documented role of this compound is as a building block in organic synthesis. Patent WO2012149102A1, concerning novel compounds as Wip1 inhibitors, describes the use of this compound as a starting material. In the patented synthesis, the nitro group of this compound is reduced to an amine, which then undergoes further reactions to produce the final Wip1 inhibitor compounds.

Biological Context of Nitropyridine Derivatives

While no specific data exists for this compound, the broader class of nitropyridine derivatives has been explored for a range of biological activities. These compounds are recognized as important pharmacophores and intermediates in the synthesis of bioactive molecules. Research on various nitropyridine analogs has indicated potential applications in:

-

Herbicidal Activity: Certain nitropyridine derivatives have been shown to exhibit herbicidal properties.

-

Insecticidal Activity: The nitropyridine scaffold is a component of some insecticides.

-

Fungicidal Activity: Antifungal properties have been reported for some compounds containing the nitropyridine moiety.

-

Pharmaceuticals: Nitropyridines serve as intermediates in the synthesis of various pharmaceutical agents, including kinase inhibitors for cancer therapy.

It is plausible that this compound could exhibit some level of biological activity, given the known properties of related compounds. However, without empirical data, any such activity remains speculative.

Data Presentation and Experimental Protocols

A comprehensive search for quantitative data regarding the biological activity of this compound did not yield any specific results. There are no publicly available studies detailing its IC50, LD50, MIC, or other quantitative measures against any biological target. Consequently, no data tables can be presented.

Similarly, the absence of primary research articles describing the biological testing of this compound means that no established experimental protocols for its evaluation can be provided.

Signaling Pathways

As there is no evidence to suggest that this compound directly interacts with any known signaling pathways, a diagrammatic representation of such interactions cannot be created. Its only known relevance to a signaling pathway is indirect, through its use in the synthesis of Wip1 inhibitors. Wip1 is a phosphatase that plays a role in the DNA damage response and cell cycle regulation, and its inhibition is a therapeutic strategy in oncology.

Conclusion and Future Directions

The preliminary investigation into the biological activity of this compound reveals that it is a compound of interest primarily for its utility as a synthetic intermediate rather than for any known intrinsic biological effects. The lack of available data highlights an opportunity for future research.

To ascertain the biological activity profile of this compound, the following experimental workflow is proposed:

Such a screening cascade would provide the necessary data to determine if this compound possesses any direct biological activity worthy of further investigation and development. Until such studies are conducted and published, its role will remain defined as a precursor in chemical synthesis.

Methodological & Application

Detailed protocol for the synthesis of 5-Chloro-2-methyl-3-nitropyridine.

An Application Note and Detailed Protocol for the Synthesis of 5-Chloro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol is based on established chemical transformations for analogous pyridine derivatives.

Introduction

This compound is a substituted pyridine derivative with functional groups that make it a versatile building block in organic synthesis. The chloro and nitro groups are reactive sites that allow for further molecular elaboration, making this compound valuable for creating novel bioactive molecules. This protocol outlines a two-step synthesis starting from 2-amino-5-methylpyridine.

Overall Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methyl-3-nitropyridine

This step involves the nitration of 2-amino-5-methylpyridine. The amino group directs the electrophilic nitration to the 3-position.

Materials:

-

2-amino-5-methylpyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Ammonia solution (NH₃)

-

Deionized water

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Water bath

-

Buchner funnel and flask

-

pH meter or pH paper

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

-

Cool the sulfuric acid to 5-10°C using an ice bath.

-

Slowly add 2-amino-5-methylpyridine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains between 5-10°C.

-

Once the 2-amino-5-methylpyridine has completely dissolved, prepare a mixture of concentrated sulfuric acid and fuming nitric acid in a separate beaker, cooled in an ice bath.

-

Slowly add the mixed acid to the reaction flask through the dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and place the flask in a water bath.

-

Slowly heat the reaction mixture to approximately 60°C and maintain this temperature for about 15 hours, or until the evolution of gas ceases. The reaction mixture will typically change color from light yellow to a wine red.

-

After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the solution with an ammonia solution to a pH of 5.0-5.5. A yellow precipitate of 2-amino-5-methyl-3-nitropyridine should form.

-

Filter the precipitate using a Buchner funnel and wash with cold deionized water.

-

Dry the product under vacuum to obtain the desired intermediate.

Step 2: Synthesis of this compound

This step involves the conversion of the amino group of 2-amino-5-methyl-3-nitropyridine to a chloro group via a Sandmeyer-type reaction.

Materials:

-

2-amino-5-methyl-3-nitropyridine

-

Hydrochloric acid (HCl), 6 M

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the 2-amino-5-methyl-3-nitropyridine in 6 M hydrochloric acid in a three-necked flask.

-

Cool the suspension to 0°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the internal temperature below 5°C.

-

Stir the mixture at 0°C for 1 hour after the addition is complete to ensure the formation of the diazonium salt.

-

In a separate beaker, dissolve copper(I) chloride in concentrated hydrochloric acid.

-

Add the solution of copper(I) chloride to the diazonium salt suspension.

-

Gradually warm the reaction mixture to room temperature over 90 minutes, and then heat to approximately 70°C until the decomposition of the diazonium salt is complete (cessation of nitrogen evolution).

-

Cool the reaction mixture and extract the product with a suitable organic solvent such as ether multiple times.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Typical Yield (%) | Purity (%) (by HPLC) | Melting Point (°C) |

| 1 | 2-Amino-5-methyl-3-nitropyridine | 2-amino-5-methylpyridine | 70-80 | >95 | - |

| 2 | This compound | 2-Amino-5-methyl-3-nitropyridine | 50-60 | >98 | 46-50[1] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methyl-3-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a chloro leaving group, a methyl group, and a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The inherent electron deficiency of the pyridine ring, augmented by the nitro group, activates the C5 position for nucleophilic attack, enabling the facile introduction of a wide range of functional groups. This allows for the synthesis of diverse molecular scaffolds for the development of novel therapeutic agents. These application notes provide an overview of the reactivity of this compound in SNAr reactions and detailed protocols for its use.

Reactivity and Mechanistic Overview

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitro group. In the second, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.

The reactivity of this compound in SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base. Stronger nucleophiles will generally react more readily. Polar aprotic solvents are often employed to solvate the Meisenheimer complex and facilitate the reaction. In reactions with neutral nucleophiles like amines, a base is typically added to neutralize the liberated HCl.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for SNAr reactions of this compound is limited in the literature, the following table summarizes representative reaction conditions and expected yields based on analogous reactions with closely related substrates such as 2-chloro-5-methyl-3-nitropyridine and other chloronitropyridines.[1] These values should serve as a general guide for reaction optimization.

| Nucleophile | Reagents and Conditions | Product | Representative Yield (%) |

| Amines | |||

| Piperidine | K₂CO₃, DMF, 80 °C, 4-6 h | 2-Methyl-5-(piperidin-1-yl)-3-nitropyridine | 85-95 |

| Morpholine | K₂CO₃, DMF, 80 °C, 4-6 h | 4-(2-Methyl-3-nitro-pyridin-5-yl)morpholine | 80-90 |

| Benzylamine | Et₃N, EtOH, reflux, 6-8 h | N-Benzyl-2-methyl-3-nitro-pyridin-5-amine | 75-85 |

| Aniline | K₂CO₃, DMSO, 100 °C, 12-16 h | N-(2-Methyl-3-nitro-pyridin-5-yl)aniline | 60-75 |

| Thiols | |||

| Thiophenol | K₂CO₃, DMF, 60 °C, 2-4 h | 2-Methyl-3-nitro-5-(phenylthio)pyridine | 90-98 |

| Benzylthiol | NaH, THF, rt, 1-2 h | 5-(Benzylthio)-2-methyl-3-nitropyridine | 85-95 |

| Alkoxides | |||

| Sodium Methoxide | MeOH, rt to 50 °C, 1-3 h | 5-Methoxy-2-methyl-3-nitropyridine | 90-98 |

| Sodium Ethoxide | EtOH, rt to 60 °C, 2-4 h | 5-Ethoxy-2-methyl-3-nitropyridine | 85-95 |

Experimental Protocols

The following are detailed protocols for conducting SNAr reactions with this compound using different classes of nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

-

Add potassium carbonate (1.5 eq.) to the solution.

-

Add piperidine (1.2 eq.) dropwise to the stirred suspension.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Dissolve the starting material in anhydrous DMF (0.2 M).

-

Add potassium carbonate (1.5 eq.) to the solution.

-

Add thiophenol (1.1 eq.) to the stirred mixture.

-

Heat the reaction mixture to 60 °C for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool to room temperature and pour into water.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography on silica gel.

Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

Materials:

-

This compound

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol (MeOH)

-

Water

-

Dichloromethane

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous methanol (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium methoxide (1.2 eq.) to the solution. If using a solution of sodium methoxide in methanol, add it dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction may be gently heated to 50 °C to ensure completion. Monitor by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification can be achieved by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Caption: General mechanism of the SNAr reaction.

Caption: General experimental workflow for SNAr.

References

Application Notes and Protocols for 5-Chloro-2-methyl-3-nitropyridine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential uses of 5-Chloro-2-methyl-3-nitropyridine as a versatile intermediate in pharmaceutical synthesis. The content is structured to guide researchers in leveraging its chemical properties for the construction of complex molecular architectures.

Introduction and Application Notes

This compound is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry. Its utility stems from the presence of three key functional groups on the pyridine core: a nitro group, a chloro group, and a methyl group. This specific arrangement of substituents dictates its reactivity and makes it a valuable synthon for introducing the 2-methyl-3-nitropyridine-5-yl moiety into target molecules.